

Comparative Analysis of Mass Spectrometry Data for Isoxazole-Based Acylating Agents

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Compound of Interest

Compound Name: 3-Methylisoxazole-5-carbonyl chloride

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This guide provides a comparative analysis of mass spectrometry data for **3-Methylisoxazole-5-carbonyl chloride** and its structural analogs. Due to the limited availability of direct mass spectrometry data for **3-Methylisoxazole-5-carbonyl chloride** in public databases, this comparison focuses on closely related isoxazole carbonyl chloride derivatives. The provided data is essential for researchers in synthetic chemistry and drug development for the characterization and quality control of these reactive acylating agents.

Comparison of Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for **3-Methylisoxazole-5-carbonyl chloride** and its alternatives. The data for the alternatives were obtained from publicly available databases and provide a reference for identifying characteristic fragmentation patterns.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Spectrometry Data (m/z)
3-Methylisoxazole-5-carbonyl chloride	<chem>C5H4ClNO2</chem>	145.54	Data not directly available. Expected M+ at ~145 and M+2 due to ^{37}Cl isotope. Key fragments would likely arise from loss of Cl (m/z ~110) and COCl (m/z ~82).
5-Methylisoxazole-3-carbonyl chloride[1]	<chem>C5H4ClNO2</chem>	145.54	Direct spectrum not available, but as an isomer, it would share the same molecular weight and isotopic pattern.
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride[2]	<chem>C11H6Cl2FNO2</chem>	274.07	GC-MS Top Peaks: 43, 196, 238[2]
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride[3][4][5]	<chem>C11H6Cl3NO2</chem>	290.53	A mass spectrum is available in the NIST WebBook, confirming the molecular weight. [4][5]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride[6][7][8]	<chem>C11H7Cl2NO2</chem>	256.08	Data available in public databases.[6][7]

Experimental Protocols

The following is a representative experimental protocol for acquiring mass spectrometry data for reactive acyl chlorides, such as **3-Methylisoxazole-5-carbonyl chloride**, using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Objective: To obtain the mass spectrum of the analyte and identify its molecular ion and characteristic fragment ions.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Capillary GC column suitable for separation of polar and reactive compounds (e.g., a low-to-mid polarity column).

Sample Preparation:

- Due to the reactivity of acyl chlorides, the sample should be handled in an inert and anhydrous environment (e.g., a glove box) to prevent hydrolysis.
- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a dry, aprotic solvent such as dichloromethane or acetonitrile.
- The solution should be analyzed promptly after preparation.

GC-MS Parameters:

- Injection Volume: 1 μ L
- Injector Temperature: 250 °C (or optimized to ensure volatilization without degradation)
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C

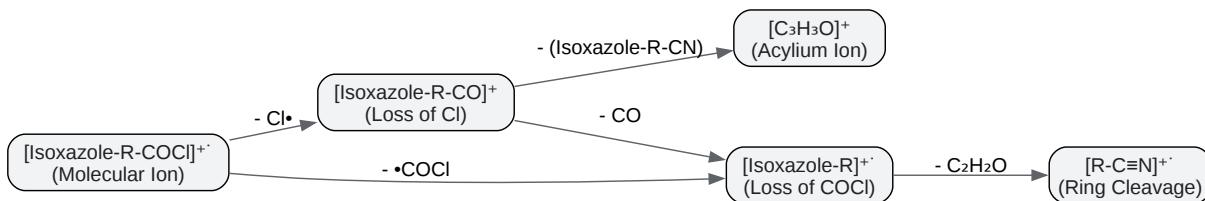
- Final hold: 5 minutes at 280 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI)[\[9\]](#)
- Electron Energy: 70 eV
- Mass Range: m/z 40-400

Data Analysis:

- Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
- Extract the mass spectrum for the analyte peak.
- Identify the molecular ion peak (M^+) and its isotopic pattern (e.g., the $M+2$ peak for chlorine-containing compounds).
- Analyze the fragmentation pattern to identify characteristic fragment ions. Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical and the loss of the entire carbonyl chloride group.

Visualization of a Potential Fragmentation Pathway

The following diagram illustrates a plausible electron ionization mass spectrometry fragmentation pathway for a generic substituted isoxazole carbonyl chloride. This pathway is based on established fragmentation mechanisms for heterocyclic and carbonyl-containing compounds.

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Caption: Plausible EI-MS fragmentation of an isoxazole carbonyl chloride.

This guide serves as a foundational resource for the mass spectrometric analysis of **3-Methylisoxazole-5-carbonyl chloride** and its analogs. Researchers are encouraged to acquire direct experimental data for the specific compound of interest and utilize this guide as a comparative reference.

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